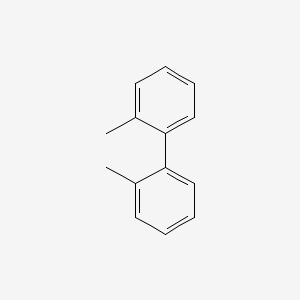

2,2'-Dimethylbiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(2-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKWMASVFVTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060540 | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-39-0 | |

| Record name | 2,2′-Dimethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dimethylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,2'-Dimethylbiphenyl from 2-Bromotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established and effective methodologies for the synthesis of 2,2'-dimethylbiphenyl (B165481) (also known as o,o'-bitolyl), a significant biaryl compound, from the readily available precursor 2-bromotoluene (B146081). This document provides a comparative analysis of key synthetic strategies, including the classic Ullmann coupling and modern nickel-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to assist researchers in the practical application and optimization of these synthetic routes.

Introduction

The synthesis of symmetrical biaryl compounds is a cornerstone of organic chemistry, with applications ranging from polymer science to the development of pharmaceutical agents and advanced materials. This compound is a key structural motif and a valuable intermediate for synthesizing more complex molecules, including chiral ligands. The homocoupling of 2-bromotoluene offers a direct route to this target molecule. This guide will focus on two primary catalytic systems: the traditional copper-mediated Ullmann reaction and the increasingly prevalent nickel-catalyzed cross-coupling reactions, which offer milder conditions and high efficiencies.

General Reaction Scheme

The overall transformation involves the formation of a carbon-carbon bond between two molecules of 2-bromotoluene, resulting in the desired this compound and the elimination of two bromine atoms.

Caption: General synthetic route for this compound.

Method 1: Nickel-Catalyzed Kumada-Type Cross-Coupling

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions.[1] The Kumada coupling, which involves the reaction of a Grignard reagent with an organohalide, is particularly effective for this transformation. This approach is a two-step process: formation of the Grignard reagent from 2-bromotoluene, followed by the nickel-catalyzed coupling. A highly efficient protocol has been reported for the synthesis of this compound, achieving a near-quantitative yield.

Experimental Protocol

This procedure is adapted from a patented method and involves the preparation of an o-tolyl Grignard reagent followed by a nickel-catalyzed cross-coupling with an aryl halide.[2]

Step 1: Preparation of o-Tolylmagnesium Bromide

-

Setup: A 1.0-liter, three-neck flask is equipped with a reflux condenser, a mechanical stirrer, and an addition funnel. The apparatus is thoroughly dried and purged with nitrogen gas.

-

Reagents: Magnesium turnings (e.g., 0.275 mole) are placed in the flask. A solution of 2-bromotoluene (e.g., 0.270 mole) in anhydrous tetrahydrofuran (B95107) (THF) is prepared.

-

Initiation: A small portion of the 2-bromotoluene solution is added to the magnesium turnings to initiate the Grignard reaction.

-

Addition: Once the reaction begins, the remaining 2-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is typically refluxed for an additional hour to ensure full conversion of the magnesium. The resulting Grignard solution is used directly in the next step.

Step 2: Nickel-Catalyzed Coupling to form this compound

-

Catalyst Preparation: To a separate nitrogen-purged 1.0-liter three-neck flask equipped with a reflux condenser and mechanical stirrer, add anhydrous nickel(II) bromide (NiBr₂, 1.5 mmol), triphenylphosphine (B44618) (PPh₃, 15 mmol), 2-chlorotoluene (B165313) (0.270 mole), anhydrous THF (100 mL), and toluene (B28343) (100 mL).

-

Reaction Initiation: The catalyst mixture is stirred and heated to 70 °C.

-

Grignard Addition: The previously prepared o-tolylmagnesium bromide solution is added dropwise to the heated catalyst mixture over approximately 35 minutes. The reaction temperature will typically rise to the reflux point (around 85 °C).

-

Reaction Completion: The reaction mixture is maintained at reflux for an additional two hours after the Grignard addition is complete.

-

Work-up: The mixture is cooled to room temperature and quenched by the slow addition of 6% hydrochloric acid (250 mL). The organic and aqueous layers are separated. The organic phase is washed with a saturated sodium chloride solution (200 mL).

-

Analysis and Isolation: The final product can be isolated by removal of the solvent under reduced pressure, followed by distillation or chromatography. Gas chromatography analysis of the crude product solution indicated a 97% yield of this compound.[2]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2-Bromotoluene (for Grignard), 2-Chlorotoluene | [2] |

| Catalyst System | NiBr₂ / PPh₃ | [2] |

| Solvent | THF / Toluene | [2] |

| Temperature | 70 °C to Reflux (~85 °C) | [2] |

| Reaction Time | ~2.5 - 3 hours | [2] |

| Yield | 97% | [2] |

Experimental Workflow

Caption: Workflow for Ni-catalyzed synthesis of this compound.

Method 2: Classical Ullmann Homocoupling

The Ullmann reaction, first reported in 1901, is the classic method for the copper-mediated homocoupling of aryl halides to form symmetrical biaryls.[3][4] The reaction typically requires stoichiometric amounts of copper powder and high temperatures.[5] While modern variations have introduced ligands and alternative copper sources to moderate the conditions, the traditional solvent-free or high-boiling solvent approach remains a viable, albeit harsh, method.

General Experimental Protocol

While a specific protocol for 2-bromotoluene was not found in the immediate search, a general procedure for the Ullmann homocoupling of an aryl halide can be adapted.[6] Aryl bromides are common substrates for this reaction.

-

Setup: A reaction vessel (e.g., a thick-walled test tube or round-bottom flask) is charged with the aryl halide and copper powder.

-

Reagents: 2-bromotoluene and activated copper powder (typically prepared by reducing a copper(II) salt with zinc) are mixed.[3] Often, a high-boiling solvent like dimethylformamide (DMF), nitrobenzene, or sand (for solvent-free conditions) is used.[6][7]

-

Reaction: The mixture is heated to a high temperature, often exceeding 200 °C, for several hours until the reaction is complete.[5]

-

Work-up: After cooling, the reaction mixture is treated with a suitable solvent (e.g., toluene or dichloromethane) to dissolve the organic components. The mixture is filtered to remove copper and copper salts.

-

Isolation: The filtrate is washed, dried, and the solvent is evaporated. The crude product is then purified, typically by distillation or recrystallization, to yield this compound.

Data Presentation

Quantitative data for the Ullmann homocoupling of 2-bromotoluene is sparse in readily available literature, as modern methods are often preferred. However, based on analogous reactions, the conditions and expected outcomes can be summarized.

| Parameter | General Value | Reference |

| Starting Material | 2-Bromotoluene | [6] |

| Catalyst/Reagent | Copper powder (stoichiometric) | [3][5] |

| Solvent | DMF or Solvent-free | [6] |

| Temperature | > 200 °C | [5] |

| Reaction Time | Several hours | - |

| Yield | Moderate to Good (Variable) | [4] |

Ullmann Reaction Mechanism

The mechanism is believed to involve the formation of an organocopper intermediate.

Caption: Simplified mechanism of the Ullmann homocoupling reaction.

Method 3: Nickel-Catalyzed Reductive Homocoupling

A powerful modern alternative to the classical Ullmann reaction is the nickel-catalyzed reductive homocoupling of aryl halides. This method uses a catalytic amount of a nickel salt and a stoichiometric amount of a reducing agent, such as zinc (Zn) or manganese (Mn) powder.[8] These reactions often proceed under much milder conditions (room temperature to moderate heating) than the Ullmann coupling and can be highly efficient.

General Experimental Protocol

This is a generalized procedure based on protocols for the reductive homocoupling of various aryl halides.[8]

-

Setup: A flame-dried Schlenk flask is equipped with a magnetic stir bar and maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Reagents: The flask is charged with a nickel(II) catalyst precursor (e.g., NiCl₂(PPh₃)₂ or NiCl₂ and a ligand like 2,2'-bipyridine), the reducing agent (e.g., activated zinc powder), and an anhydrous polar aprotic solvent such as DMF or THF.[8]

-

Reaction: 2-bromotoluene is added to the stirred suspension. The reaction is typically stirred at room temperature or gently heated (e.g., 50-80 °C) for several hours. Progress can be monitored by TLC or GC.

-

Work-up: Upon completion, the reaction is quenched, often with aqueous acid (e.g., 1 M HCl). The mixture is filtered to remove the excess reducing agent and inorganic salts.

-

Isolation: The product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.

Data Presentation

This table summarizes typical conditions for nickel-catalyzed reductive homocouplings. Yields are generally high for aryl bromides.

| Parameter | General Value | Reference |

| Starting Material | 2-Bromotoluene | |

| Catalyst System | Ni(II) precursor (e.g., NiCl₂(PPh₃)₂) | [8] |

| Reductant | Zinc (Zn) powder | [8] |

| Solvent | DMF, THF | [8] |

| Temperature | Room Temperature to 80 °C | [8] |

| Reaction Time | 2 - 24 hours | - |

| Yield | Good to Excellent |

Conclusion

The synthesis of this compound from 2-bromotoluene can be achieved through several effective methods. For high-yield, reliable, and relatively mild conditions, the nickel-catalyzed Kumada-type coupling stands out, with reported yields reaching 97%. This method's primary drawback is the necessity of pre-forming a Grignard reagent, which requires anhydrous conditions and careful handling.

The nickel-catalyzed reductive homocoupling offers a more direct one-pot procedure, avoiding organometallic reagents and operating under mild conditions, making it an attractive modern alternative. While specific data for 2-bromotoluene is less common, the methodology is robust for a wide range of aryl bromides.

The classical Ullmann reaction remains a historically significant and feasible route, particularly when scalability and cost of reagents are primary concerns. However, it is often hampered by harsh reaction conditions (very high temperatures) and potentially variable yields, making it less favorable for complex or sensitive substrate synthesis.

The choice of method will ultimately depend on the specific requirements of the researcher, including available equipment, scale, desired purity, and tolerance for multi-step procedures versus one-pot reactions.

References

- 1. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ullmann Coupling for the Preparation of 2,2'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Ullmann coupling reaction for the synthesis of 2,2'-dimethylbiphenyl (B165481). It delves into the reaction mechanism, offers detailed experimental protocols, presents quantitative data from analogous reactions, and outlines purification techniques. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, particularly those in the pharmaceutical and materials science sectors, by providing the necessary information to successfully implement this classic carbon-carbon bond-forming reaction.

Introduction

The Ullmann coupling, first reported by Fritz Ullmann in 1901, is a cornerstone of organic synthesis for the construction of biaryl linkages.[1] This reaction traditionally involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl compound.[2] The synthesis of this compound, a key structural motif in various organic molecules and ligands, can be efficiently achieved through this methodology. This guide will explore the intricacies of applying the Ullmann reaction to the specific preparation of this compound.

Reaction Mechanism

The precise mechanism of the Ullmann reaction has been the subject of extensive study, and while several pathways have been proposed, a generally accepted sequence involves the formation of organocopper intermediates. The reaction is believed to proceed through the following key steps:

-

Oxidative Addition: The reaction is initiated by the oxidative addition of an aryl halide to a copper(0) species, forming an organocopper(II) halide intermediate.

-

Formation of a Diarylcuprate(III) Intermediate: This intermediate can then react with a second molecule of the aryl halide in another oxidative addition step to form a diarylcopper(III) halide species.

-

Reductive Elimination: The diarylcopper(III) intermediate undergoes reductive elimination to form the desired biaryl product and a copper(I) halide.

-

Regeneration of the Active Catalyst: The active copper(0) catalyst is regenerated from the copper(I) species in the presence of excess copper.

Recent studies suggest that for Ullmann-type reactions, the active species is a copper(I) compound which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-C bond.[3]

Experimental Protocols

Materials and Equipment

-

2-Iodotoluene (B57078) (or 2-bromotoluene/2-chlorotoluene)

-

Copper powder or Copper-bronze alloy

-

Anhydrous N,N-Dimethylformamide (DMF) or solvent-free conditions

-

Sand (for high-temperature reactions)

-

Round-bottom flask or reaction tube

-

Reflux condenser

-

Heating mantle or sand bath

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and filtration

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Ethanol (B145695) for recrystallization

Protocol 1: Classical Ullmann Reaction in a High-Boiling Solvent

This protocol is adapted from traditional Ullmann coupling procedures.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodotoluene (1.0 eq), and copper-bronze alloy (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent. The reaction can be run at a high concentration.

-

Under an inert atmosphere (e.g., nitrogen or argon), heat the reaction mixture to a high temperature, typically in the range of 150-210 °C.[4]

-

Stir the reaction mixture vigorously at this temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the copper residues. Wash the solid residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the filtrate and the washings and remove the solvent under reduced pressure.

-

The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Solvent-Free Ullmann Reaction

This protocol is adapted from the solvent-free synthesis of 2,2'-dinitrobiphenyl (B165474) and offers a greener alternative.[5]

Procedure:

-

In a thick-walled reaction tube, thoroughly mix 2-iodotoluene (1.0 eq) and activated copper powder (2.0-3.0 eq). The use of activated copper, prepared by reducing copper sulfate (B86663) with zinc dust, can improve reaction efficiency at lower temperatures.[2][4]

-

Heat the mixture in a sand bath to a high temperature (typically >200 °C).[3] The reaction is often conducted at or slightly above the boiling point of the aryl halide.

-

Maintain the temperature for a period ranging from 30 minutes to several hours, with occasional agitation.

-

Allow the reaction mixture to cool to room temperature.

-

Extract the product from the solid mixture using an organic solvent like dichloromethane (B109758) or toluene.

-

Filter the extract to remove the copper residue.

-

Evaporate the solvent from the filtrate to obtain the crude this compound.

-

Purify the crude product as described below.

Data Presentation

Quantitative data for the synthesis of this compound via the Ullmann coupling is not extensively reported. However, data from analogous reactions can provide a useful benchmark for expected yields and reaction conditions.

| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Iodonitrobenzene | Copper powder | None | ~290 | 0.5-1 | 50-90 (conversion) | [5] |

| 3-Iodotoluene | Copper powder | DMF | Boiling | 80 | 45-60 | Analogous to reported bitolyl synthesis |

| 4-Chloronitrobenzene | Copper | Nitrobenzene | 210-220 | - | Moderate | [4] |

Note: The yields are highly dependent on the specific reaction conditions, including the reactivity of the aryl halide (I > Br > Cl), the nature of the copper catalyst, and the reaction temperature and time.

Purification

The crude this compound obtained from the Ullmann reaction will typically contain unreacted starting material and copper residues. Purification can be achieved through the following methods:

Column Chromatography

-

Stationary Phase: Silica gel

-

Mobile Phase: A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal eluent can be determined by TLC analysis.

-

Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto a silica gel column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure this compound. Evaporate the solvent to obtain the purified product.

Recrystallization

-

Solvent: A solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a suitable choice for biphenyl (B1667301) compounds.[6]

-

Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them to obtain the purified this compound.[6]

Mandatory Visualizations

Reaction Mechanism

Caption: Proposed mechanism of the classical Ullmann coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Ullmann synthesis of this compound.

Conclusion

The Ullmann coupling remains a relevant and powerful tool for the synthesis of symmetrical biaryls like this compound. While traditional conditions often require high temperatures and stoichiometric copper, modern variations, including the use of activated copper and solvent-free approaches, offer more efficient and environmentally benign alternatives. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis and purification of this compound, a valuable building block in the development of new pharmaceuticals and functional materials. Further optimization of reaction conditions, potentially exploring ligand-assisted catalysis, could lead to even milder and more efficient synthetic routes.

References

The Conformational Landscape of 2,2'-Dimethylbiphenyl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethylbiphenyl (B165481), a sterically hindered derivative of biphenyl (B1667301), serves as a fundamental model for understanding the principles of atropisomerism and conformational dynamics in biaryl systems. The steric clash between the ortho-methyl groups imposes a significant barrier to rotation around the central carbon-carbon single bond, resulting in a non-planar, chiral conformation. This technical guide provides a comprehensive overview of the crystal structure and conformational analysis of this compound, drawing upon available computational data. While a complete, publicly accessible single-crystal X-ray diffraction study is not available at the time of this writing, this guide synthesizes theoretical findings to elucidate the structural and energetic properties of this molecule.

Conformational Analysis

The conformation of this compound is primarily defined by the dihedral angle between the two phenyl rings. This angle is a delicate balance between the stabilizing effects of π-conjugation, which favors a planar arrangement, and the destabilizing steric repulsion between the ortho-substituents, which favors a twisted conformation.

Gas-Phase and Solution Conformation

In the absence of crystal packing forces, such as in the gas phase or in solution, this compound adopts a significantly twisted conformation to alleviate the steric strain between the methyl groups. Computational studies suggest a dihedral angle of approximately 87° in an amorphous state. When interacting with other molecules, such as naphthalene, this angle can be reduced to around 58°, indicating a degree of conformational flexibility.

Rotational Barrier

The steric hindrance imposed by the ortho-methyl groups results in a substantial energy barrier to rotation around the biphenyl axis. Computational studies have estimated this rotational energy barrier to be greater than 100 kJ/mol. This high barrier is responsible for the configurational stability of the enantiomeric conformers at room temperature.

Quantitative Conformational Data (Computational)

The following table summarizes the key conformational parameters for this compound obtained from computational studies.

| Parameter | Value | Method |

| Dihedral Angle (Amorphous) | ~87° | Calculation |

| Dihedral Angle (on Naphthalene) | ~58° | Calculation |

| Rotational Energy Barrier | > 100 kJ/mol | Calculation |

Experimental Protocols

While specific experimental data for the crystal structure of this compound is not available, the following sections outline the general methodologies used for determining the structure and conformation of similar organic molecules.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.

1. Crystal Growth:

-

High-quality single crystals are grown from a supersaturated solution of the compound.

-

Common techniques include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution.

-

The choice of solvent is critical and is often determined empirically.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

-

The diffraction data is processed to yield a set of structure factors.

-

The initial crystal structure is determined using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.

1. Sample Introduction:

-

The sample is vaporized and introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

2. Electron Diffraction:

-

A high-energy beam of electrons is directed perpendicular to the molecular beam.

-

The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

3. Data Analysis:

-

The intensity of the scattered electrons is measured as a function of the scattering angle.

-

This data is used to generate a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other.

-

A molecular model is then refined to fit the experimental radial distribution curve, yielding information about bond lengths, bond angles, and dihedral angles.

Computational Chemistry

Computational methods are invaluable for studying the conformational preferences and energy landscapes of molecules.

1. Conformational Search:

-

A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.

-

Methods such as molecular mechanics or semi-empirical calculations are often used for an initial scan.

2. Geometry Optimization and Energy Calculation:

-

The geometries of the identified conformers are optimized using higher-level quantum mechanical methods, such as density functional theory (DFT) or ab initio calculations.

-

The relative energies of the conformers and the energy barriers for their interconversion are calculated.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between different conformational states and a typical workflow for crystal structure determination.

Conclusion

This compound presents a classic example of sterically enforced non-planarity in biaryl systems. While a definitive experimental crystal structure remains to be publicly documented, computational studies provide valuable insights into its twisted conformation and the high rotational barrier that governs its atropisomerism. The methodologies of single-crystal X-ray diffraction and gas-phase electron diffraction, complemented by computational chemistry, are the cornerstones for the detailed structural and conformational analysis of such molecules, which are of significant interest in the fields of materials science and drug discovery. Further experimental elucidation of the solid-state structure of this compound would be a valuable contribution to the understanding of its polymorphic behavior and intermolecular interactions.

Spectroscopic Profile of 2,2'-Dimethylbiphenyl: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 2,2'-Dimethylbiphenyl (B165481), a key biphenyl (B1667301) derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.35 | m | 8H | Aromatic protons |

| 2.05 | s | 6H | Methyl protons (CH₃) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.5 | C-1/C-1' |

| 135.8 | C-2/C-2' |

| 129.8 | Aromatic CH |

| 127.2 | Aromatic CH |

| 126.8 | Aromatic CH |

| 125.5 | Aromatic CH |

| 20.4 | Methyl C (CH₃) |

Solvent: CDCl₃, Instrument Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3010 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic, CH₃) |

| 1600 - 1450 | Strong | C=C stretch (aromatic ring) |

| 770 - 730 | Strong | C-H bend (out-of-plane, ortho-disubstituted) |

Sample Preparation: Neat[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 182 | 100 | [M]⁺ (Molecular Ion) |

| 167 | 80 | [M-CH₃]⁺ |

| 165 | 40 | [M-CH₃-H₂]⁺ |

| 152 | 30 | [M-2CH₃]⁺ |

Ionization Method: Electron Ionization (EI)[2][3][4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) before analysis. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed in its neat form, meaning the pure liquid compound was placed directly in the path of the IR beam.[2] This can be achieved by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to create a thin film.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used where the sample is placed directly on a crystal (e.g., ZnSe or diamond).[2]

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[6][7] The sample was introduced into the gas chromatograph, where it was vaporized and separated from any impurities. The separated compound then entered the mass spectrometer, where it was ionized using Electron Ionization (EI).[3][4][8][9] In this hard ionization technique, the sample molecules are bombarded with a high-energy electron beam, causing the formation of a molecular ion and characteristic fragment ions.[8][9][10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of utilizing different spectroscopic techniques for the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. youtube.com [youtube.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

Atropisomerism in 2,2'-Dimethylbiphenyl and its Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, resolution, and stereochemical properties of 2,2'-dimethylbiphenyl (B165481) and its analogs, providing critical insights for drug development and scientific research.

Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern drug discovery and development. The non-superimposable, mirror-image stereoisomers, known as atropisomers, can exhibit significantly different pharmacological and toxicological profiles. This technical guide focuses on the atropisomerism of this compound and its derivatives, a class of compounds where the steric hindrance imposed by the ortho-methyl groups creates a substantial barrier to rotation, leading to the existence of stable, separable enantiomers.

The Rotational Barrier: A Quantitative Perspective

The stability of atropisomers is quantified by the rotational energy barrier (ΔG‡), which determines the rate of racemization. A higher energy barrier corresponds to a slower interconversion rate and a longer half-life (t½) of the individual atropisomers. For drug candidates, a half-life of at least 1000 hours at physiological temperature is often considered a benchmark for configurational stability.

While extensive quantitative data for a broad series of this compound derivatives is not consolidated in a single source, computational studies and experimental data for related hindered biphenyls provide valuable insights. The rotational energy barrier of this compound itself has been a subject of theoretical calculations, with values that underscore the significant steric strain imposed by the ortho-methyl groups. The introduction of additional substituents, particularly at the 6 and 6' positions, can dramatically increase this barrier.

Table 1: Calculated and Experimental Rotational Energy Barriers for Biphenyl and Selected Derivatives

| Compound | Substituents | Rotational Barrier (kcal/mol) | Method |

| Biphenyl | None | ~6-8 | Experimental & Calculated |

| This compound | 2,2'-Me | ~15 | Calculated[1] |

| 2,2'-Dichloro-6,6'-dimethylbiphenyl | 2,2'-Cl, 6,6'-Me | Stable at room temperature | Qualitative Observation[2] |

| 2,3,5',6-tetramethyl-2'-(2-butyl)biphenyl | 2,3,5',6-Me, 2'-(sec-butyl) | 37.0 (experimental) | Gas Chromatography[3] |

Synthesis of this compound and its Derivatives

The construction of the sterically hindered biaryl scaffold of this compound and its derivatives often requires robust cross-coupling methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, including the challenging synthesis of sterically hindered biaryls. The reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For the synthesis of tetra-ortho-substituted biaryls, specialized ligands and reaction conditions are often necessary to overcome the steric hindrance and achieve good yields.[4][5][6]

Ullmann Coupling

The Ullmann reaction, a classical method for biaryl synthesis, involves the copper-mediated coupling of two aryl halides.[7] While traditional Ullmann conditions often require harsh reaction temperatures, modern modifications have made this a more viable route for the synthesis of complex biaryls.[8][9]

Experimental Protocols for Atropisomer Resolution and Analysis

The separation and analysis of atropisomers are crucial for understanding their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) and Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) are two of the most powerful techniques for this purpose.

Chiral HPLC Resolution

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability.[10][11][12]

Detailed Protocol for Chiral HPLC Method Development:

-

Column Screening: Begin by screening a set of diverse chiral stationary phases (e.g., cellulose and amylose-based columns) with a standard mobile phase, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.

-

Mobile Phase Optimization: Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the non-polar and polar components. The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can significantly improve peak shape and resolution.

-

Temperature Optimization: Temperature can have a profound effect on chiral separations. Analyze the sample at different column temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal balance between resolution and analysis time.

-

Flow Rate Adjustment: Adjust the flow rate to optimize the separation efficiency and analysis time.

Example HPLC Conditions (General Guidance):

-

Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based)

-

Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Temperature: 25°C

Variable-Temperature NMR for Racemization Kinetics

Principle: VT-NMR is a powerful technique for studying dynamic processes, including the interconversion of atropisomers. By monitoring the NMR spectra of a sample at different temperatures, the coalescence temperature (the temperature at which the signals of the two enantiomers merge) can be determined. This data can then be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.[13][14][15]

Detailed Protocol for VT-NMR Analysis:

-

Sample Preparation: Prepare a solution of the atropisomeric compound in a suitable deuterated solvent.

-

Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature to identify diastereotopic protons that show separate signals for the two atropisomers.

-

Temperature Variation: Gradually increase the temperature of the NMR probe in discrete steps (e.g., 10 K increments). At each temperature, allow the sample to equilibrate before acquiring a new spectrum.

-

Coalescence Temperature Determination: Continue increasing the temperature until the separate signals for the diastereotopic protons broaden and eventually coalesce into a single peak. The temperature at which this occurs is the coalescence temperature (Tc).

-

Data Analysis: Use the Eyring equation to calculate the rate constant (k) for interconversion at the coalescence temperature and subsequently determine the Gibbs free energy of activation (ΔG‡).

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate the stereochemical relationship of atropisomers and a general workflow for their analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scientificupdate.com [scientificupdate.com]

- 9. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. scispace.com [scispace.com]

- 14. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

Probing Rotational Dynamics: A Technical Guide to the Torsional Barrier of 2,2'-Dimethylbiphenyl

For Immediate Release

This whitepaper provides a comprehensive technical overview of the experimental and computational methodologies used to determine the torsional barrier of 2,2'-dimethylbiphenyl (B165481). Aimed at researchers, scientists, and professionals in drug development, this document details the principles of atropisomerism, outlines precise experimental and computational protocols, and presents a consolidated summary of key quantitative data.

Introduction: The Challenge of Hindered Rotation

In the realm of molecular dynamics, the rotation around single bonds is a fundamental concept. For many molecules, this rotation is rapid and unimpeded. However, in sterically hindered systems like substituted biphenyls, this rotation can be significantly restricted, leading to a phenomenon known as atropisomerism. Atropisomers are stereoisomers that can be isolated as distinct chemical entities due to a high energy barrier to rotation around a single bond.

This compound serves as a classic model for studying this phenomenon. The steric clash between the ortho-substituted methyl groups creates a substantial energy barrier that hinders the free rotation around the central carbon-carbon single bond. The magnitude of this torsional or rotational barrier is a critical parameter, influencing the molecule's conformational preferences, stability, and potential for chiral applications. Understanding and accurately quantifying this barrier is crucial for designing molecules with specific three-dimensional structures, a key aspect of modern drug discovery and materials science.

This guide explores the two primary approaches for quantifying the torsional barrier of this compound: experimental determination through Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and theoretical calculation using Density Functional Theory (DFT).

Methodologies for Determining the Torsional Barrier

The quantification of the rotational energy landscape in this compound relies on sophisticated experimental and computational techniques. This section provides detailed protocols for the most common methods employed.

Experimental Protocol: Dynamic NMR (DNMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful technique for studying the rates of chemical exchange processes, including the interconversion of atropisomers. The methodology hinges on acquiring NMR spectra over a range of temperatures to observe changes in the line shape of signals from nuclei that exchange between magnetically non-equivalent environments.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., deuterated toluene, CDCl₃, or CS₂). The choice of solvent is critical as it must remain liquid over the required temperature range and should not interact strongly with the solute.

-

Transfer the solution to a high-quality NMR tube. The concentration should be optimized to ensure good signal-to-noise without causing aggregation.

-

-

NMR Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.

-

Begin by acquiring a standard ¹H NMR spectrum at a low temperature where the rotation is slow on the NMR timescale. At this "slow exchange limit," the methyl protons of the two non-equivalent phenyl rings will appear as distinct signals.

-

Gradually increase the temperature of the sample in controlled increments (e.g., 5-10 K). Allow the sample to equilibrate at each new temperature for several minutes before acquiring a spectrum.

-

Continue acquiring spectra at increasing temperatures until the distinct signals for the methyl protons broaden, coalesce into a single broad peak, and finally sharpen into a single time-averaged signal at the "fast exchange limit." The temperature at which the two signals merge into one is known as the coalescence temperature (Tc).

-

-

Data Analysis and Barrier Calculation:

-

At the coalescence temperature (Tc), the rate constant (kc) for the interconversion can be calculated using the following equation for two uncoupled, equally populated sites:

-

kc = (π * Δν) / √2

-

where Δν is the separation of the two signals (in Hz) at the slow exchange limit.

-

-

The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, is then calculated using the Eyring equation:

-

ΔG‡ = -R * Tc * ln(kc * h / (kB * Tc))

-

where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

-

For a more rigorous analysis, a full line-shape analysis can be performed, where spectra at multiple temperatures are simulated using theoretical models and fitted to the experimental data to extract rate constants at each temperature. An Arrhenius or Eyring plot can then be constructed to determine the activation enthalpy (ΔH‡) and entropy (ΔS‡).

-

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide a powerful theoretical framework for mapping the potential energy surface of a molecule as a function of its geometry. This allows for the determination of the ground state and transition state structures and their corresponding energies, from which the rotational barrier can be calculated.

Detailed Protocol:

-

Initial Structure Generation:

-

Construct a 3D model of this compound using a molecular modeling software package.

-

-

Ground State Optimization:

-

Perform a geometry optimization of the initial structure to find the lowest energy conformation (ground state).

-

A suitable level of theory must be chosen. For substituted biphenyls, functionals that account for dispersion forces are recommended, such as B3LYP-D3 or ωB97X-D.

-

A triple-ζ quality basis set, such as 6-311+G(d,p), is generally required for accurate results.[1]

-

The optimization will yield the equilibrium dihedral angle between the two phenyl rings in the ground state.

-

-

Potential Energy Surface (PES) Scan:

-

Perform a relaxed PES scan by systematically varying the dihedral angle of the central C-C bond (e.g., from 0° to 180° in steps of 10-15°).

-

At each step of the scan, the dihedral angle is held fixed while all other geometric parameters are allowed to relax to their minimum energy. This identifies the lowest energy path for rotation.

-

-

Transition State (TS) Identification and Optimization:

-

From the PES scan, identify the geometry corresponding to the maximum energy. This structure is the initial guess for the transition state.

-

Perform a transition state optimization using an algorithm like the Berny algorithm (OPT=TS). This will locate the exact first-order saddle point on the potential energy surface.

-

-

Frequency Calculation and Verification:

-

Perform a frequency calculation on both the optimized ground state and transition state structures at the same level of theory.

-

A true ground state will have all real (positive) vibrational frequencies.

-

A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the rotation around the C-C bond).

-

-

Barrier Calculation:

-

The electronic energy barrier is the difference in the electronic energies of the transition state and the ground state.

-

For a more accurate comparison with experimental ΔG‡ values, thermal corrections should be included. The Gibbs free energy of activation is calculated as the difference between the Gibbs free energy of the transition state and the ground state, which are obtained from the frequency calculation.[1] Solvation effects can also be included using a continuum solvation model (e.g., PCM or SMD) if the experiment was performed in solution.[1]

-

Quantitative Data Summary

The following tables summarize the key quantitative data for the torsional barrier and ground state geometry of this compound from various computational and experimental studies.

Table 1: Computational Data for the Torsional Barrier of this compound

| Method/Level of Theory | Calculated Barrier (kcal/mol) | Ground State Dihedral Angle (°) | Reference |

| Molecular Mechanics | > 23.9 (>100 kJ/mol) | Not specified | [2] |

| B3LYP/6-311+G* | ~15 | Not specified | [3] |

| Not specified | > 23.9 (>100 kJ/mol) | ~87 | [4] |

Note: The variability in calculated barrier heights highlights the sensitivity of the result to the chosen computational method and basis set.

Table 2: Experimental Data for the Geometry of this compound

| Experimental Method | Parameter | Value | Reference |

| Fluorescence Spectroscopy on Al₂O₃ | Dihedral Angle | 87° | [2][4] |

Visualizing Rotational Dynamics and Computational Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: Torsional energy profile for this compound.

Caption: Workflow for calculating the torsional barrier using DFT.

Conclusion

The torsional barrier of this compound presents a significant and measurable impediment to free rotation, making it an excellent system for studying the principles of atropisomerism. Both Dynamic NMR spectroscopy and Density Functional Theory offer robust frameworks for quantifying this barrier. While DNMR provides direct experimental measurement of the Gibbs free energy of activation in solution, DFT calculations offer a detailed theoretical map of the entire potential energy surface. The data indicates a substantial rotational barrier, with computational estimates ranging from approximately 15 to over 23 kcal/mol. This high barrier confirms that the atropisomers of this compound are configurationally stable at room temperature. The detailed protocols and data presented in this guide serve as a valuable resource for researchers engaged in the study of conformational dynamics and the rational design of molecules where control over three-dimensional structure is paramount.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,2'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,2'-dimethylbiphenyl (B165481), a key chemical intermediate. The document details the seminal discovery and early synthetic routes, alongside modern, efficient methodologies, including the Ullmann reaction, Suzuki-Miyaura coupling, and Grignard reagent-based cross-coupling. Experimental protocols, quantitative data, and reaction workflows are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Discovery and Historical Context

The first documented synthesis of this compound is attributed to the German chemist Fritz Ullmann in 1904, as published in Justus Liebigs Annalen der Chemie.[1] This discovery was a direct extension of his pioneering work on the copper-promoted coupling of aryl halides, a transformation now famously known as the Ullmann reaction.[2][3] Initially reported in 1901, the Ullmann reaction provided a novel method for the formation of carbon-carbon bonds between aromatic rings, a significant advancement in synthetic organic chemistry at the time.[3] The synthesis of this compound demonstrated the utility of this new reaction for the preparation of symmetrically substituted biaryl compounds.

Synthetic Methodologies

The synthesis of this compound can be achieved through several key cross-coupling strategies. This section provides a detailed examination of the three primary methods, including their historical significance and modern adaptations.

Ullmann Reaction

The Ullmann reaction is the classic method for the synthesis of symmetrical biaryls and represents the historical route to this compound. The reaction involves the copper-mediated coupling of two equivalents of an aryl halide.[2][3]

Reaction Scheme:

The traditional Ullmann reaction often requires high temperatures and can result in moderate yields.[3] Modern variations have focused on improving reaction conditions and yields through the use of activated copper and various ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, has become a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.[4] This method offers a highly efficient route to this compound.

Reaction Scheme:

The versatility of the Suzuki-Miyaura coupling allows for the use of various boronic acid derivatives and aryl halides, making it a highly adaptable method for the synthesis of a wide range of biaryl compounds.

Grignard Reagent Cross-Coupling

Nickel-catalyzed cross-coupling of Grignard reagents with aryl halides provides another powerful method for the formation of carbon-carbon bonds. This approach is particularly useful for the synthesis of unsymmetrical biaryls, but can also be adapted for symmetrical couplings.

Reaction Scheme:

This method offers the advantage of utilizing readily available and often less expensive aryl chlorides as starting materials.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Ullmann Reaction for the Synthesis of this compound

| Starting Material | Coupling Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Iodotoluene (B57078) | Copper powder | >200 | Varies | Moderate | [2][3] |

Table 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Methylphenylboronic acid | 2-Bromotoluene (B146081) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | High | [5] |

Table 3: Nickel-Catalyzed Grignard Cross-Coupling for the Synthesis of this compound

| Grignard Reagent | Aryl Halide | Catalyst | Ligand | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| o-Tolylmagnesium bromide | o-Chlorotoluene | NiCl₂ | dppe | THF | Reflux | 16 | Good | [6] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound via the three major routes discussed.

Protocol 1: Ullmann Reaction

This protocol is based on the classical approach to the Ullmann biaryl synthesis.

Materials:

-

2-Iodotoluene

-

Copper powder, activated

-

Sand

-

High-boiling point solvent (e.g., nitrobenzene (B124822) or dimethylformamide)

Procedure:

-

In a round-bottom flask, combine 2-iodotoluene and activated copper powder in a high-boiling point solvent.

-

Heat the mixture to a high temperature (typically > 200 °C) with vigorous stirring.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and filter to remove the copper salts.

-

The filtrate is then subjected to extraction and purification by distillation or recrystallization to yield this compound.

Protocol 2: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl bromide.[5]

Materials:

-

2-Methylphenylboronic acid

-

2-Bromotoluene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Deionized water

Procedure:

-

To an oven-dried reaction vessel, add 2-methylphenylboronic acid (1.2 mmol), 2-bromotoluene (1.0 mmol), and potassium carbonate (2.2 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 3: Nickel-Catalyzed Grignard Cross-Coupling

This protocol describes a nickel-catalyzed Kumada-type coupling for the synthesis of this compound.[6]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Nickel(II) chloride (NiCl₂)

-

1,2-Bis(diphenylphosphino)ethane (dppe)

Procedure: Part A: Preparation of o-Tolylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 2-chlorotoluene (1.0 eq) in anhydrous THF.

-

Add a small portion of the 2-chlorotoluene solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining 2-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the resulting solution to room temperature.

Part B: Cross-Coupling Reaction

-

In a separate flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ (5 mol%) and dppe (5 mol%).

-

Add anhydrous THF to the flask, followed by 2-chlorotoluene (1.0 eq).

-

Slowly add the prepared o-tolylmagnesium bromide solution (1.2 eq) to the reaction mixture at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

-

After the reaction is complete (typically 16 hours), cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent such as diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization of this compound

The structure of this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 7.29–7.18 (m, 8H, Ar-H), 2.05 (s, 6H, 2 x CH₃).[7]

-

¹³C NMR (100 MHz, CDCl₃): δ 141.6, 136.1, 129.9, 129.4, 127.0, 125.6, 19.9.[7]

-

Mass Spectrometry (GC-MS): m/z (%) = 182 (M+), 167, 165, 152.[8]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the key synthetic methods described in this guide.

Caption: Experimental workflow for the Ullmann reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Experimental workflow for the Grignard cross-coupling.

References

- 1. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. byjus.com [byjus.com]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. This compound | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,2'-Dimethylbiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that dictates its behavior and applicability in various scientific and industrial domains, including chemical synthesis, formulation development, and toxicological studies. This technical guide addresses the solubility of 2,2'-Dimethylbiphenyl (B165481) in organic solvents. Currently, there is a notable absence of publicly available, comprehensive quantitative solubility data for this specific compound. This document, therefore, serves as a methodological framework for researchers and professionals to systematically determine and report the solubility of this compound. It provides detailed experimental protocols, a structured format for data presentation, and visualizations of the experimental workflow and the theoretical underpinnings of solubility to ensure consistency, accuracy, and comparability of results across different laboratories.

Introduction to the Solubility of this compound

This compound is a nonpolar aromatic hydrocarbon. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, as a process intermediate, and in material science. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in nonpolar or weakly polar organic solvents due to similar intermolecular forces (van der Waals forces). Conversely, it is expected to have low solubility in highly polar solvents. Factors such as temperature and the specific properties of the solvent (e.g., polarity, molecular size, and shape) will significantly influence its solubility. Given the lack of readily available quantitative data, this guide provides the necessary protocols to determine these values empirically.

Data Presentation

As quantitative solubility data for this compound is not widely published, the following table serves as a template for presenting experimentally determined results. It is crucial to record the temperature at which the solubility was measured, as it is a key factor influencing the results.

Table 1: Template for Reporting Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., n-Heptane | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Methanol | e.g., 25 | e.g., HPLC-UV |

Experimental Protocols

The determination of the thermodynamic solubility of a compound is essential for obtaining reliable and reproducible data. The shake-flask method is a widely recognized and robust technique for this purpose.[1]

3.1. The Shake-Flask Method for Thermodynamic Solubility Determination

This method involves equilibrating an excess of the solid solute with a solvent over a specified period and then measuring the concentration of the solute in the saturated solution.[2][3]

3.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., n-heptane, toluene, acetone, ethyl acetate, ethanol, methanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.1.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the time required to achieve a stable concentration.[4]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle. Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.[3]

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method.[5][6] A calibration curve should be prepared using standard solutions of known concentrations.[7]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

4.2. Factors Influencing Solubility

The solubility of a nonpolar compound like this compound is governed by several interrelated factors. The following diagram illustrates these logical relationships.

References

Methodological & Application

Synthesis of Chiral Ligands from 2,2'-Dimethylbiphenyl: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of three important classes of chiral ligands derived from 2,2'-dimethylbiphenyl: phosphine (B1218219) ligands (BIPHEMP), dicarboxylic acid ligands, and diol ligands. These ligands are of significant interest in asymmetric catalysis and materials science.

Synthesis of (R)-(-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl ((R)-BIPHEMP)

(R)-BIPHEMP is a privileged chiral phosphine ligand widely used in asymmetric hydrogenation and other catalytic transformations. The synthesis commences from 2-iodo-3-methylnitrobenzene and proceeds through a four-step sequence involving an Ullmann coupling, reduction of the nitro groups, a Sandmeyer reaction, and finally, phosphinylation.

Experimental Protocols:

Step 1: Synthesis of 2,2'-Dinitro-6,6'-dimethylbiphenyl (B8807452)

This step involves the copper-catalyzed Ullmann coupling of 2-iodo-3-methylnitrobenzene.

-

Materials: 2-iodo-3-methylnitrobenzene, copper powder, dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, suspend 2-iodo-3-methylnitrobenzene and activated copper powder in DMF.

-

Heat the mixture at reflux with vigorous stirring for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

-

The filtrate is poured into water, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to afford 2,2'-dinitro-6,6'-dimethylbiphenyl.

-

Step 2: Synthesis of 2,2'-Diamino-6,6'-dimethylbiphenyl

The dinitro compound is reduced to the corresponding diamine using Raney nickel as a catalyst.

-

Materials: 2,2'-Dinitro-6,6'-dimethylbiphenyl, Raney nickel, ethanol, hydrazine (B178648) hydrate (B1144303).

-

Procedure:

-

Dissolve 2,2'-dinitro-6,6'-dimethylbiphenyl in ethanol in a round-bottom flask.

-

Add a catalytic amount of Raney nickel to the solution.

-

Add hydrazine hydrate dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the mixture at reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization to yield 2,2'-diamino-6,6'-dimethylbiphenyl.

-

Step 3: Synthesis of (R)-(-)-2,2'-Dibromo-6,6'-dimethylbiphenyl

The diamine is converted to the dibromo derivative via a Sandmeyer reaction. For the synthesis of the enantiopure dibromo compound, resolution of the diamine is required prior to this step, typically through diastereomeric salt formation with a chiral acid.

-

Materials: (R)-2,2'-Diamino-6,6'-dimethylbiphenyl, sodium nitrite (B80452), hydrobromic acid (HBr), copper(I) bromide (CuBr).

-

Procedure:

-

Dissolve (R)-2,2'-diamino-6,6'-dimethylbiphenyl in aqueous HBr and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of CuBr in HBr.

-

Add the cold diazonium salt solution to the CuBr solution.

-

Warm the reaction mixture to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography to give (R)-(-)-2,2'-dibromo-6,6'-dimethylbiphenyl.

-

Step 4: Synthesis of (R)-(-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl ((R)-BIPHEMP)

The final step is the phosphinylation of the dibromo compound.[1]

-

Materials: (R)-(-)-2,2'-Dibromo-6,6'-dimethylbiphenyl, n-butyllithium (n-BuLi), chlorodiphenylphosphine (B86185), diethyl ether.

-

Procedure:

-

Dissolve (R)-(-)-2,2'-dibromo-6,6'-dimethylbiphenyl in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour.

-

Add chlorodiphenylphosphine dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-